molecular formula C8H7N5O B13161031 3-(4-Oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile

3-(4-Oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile

Cat. No.: B13161031
M. Wt: 189.17 g/mol
InChI Key: DQYGMZWPHMGKTG-UHFFFAOYSA-N
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Description

3-(4-Oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. One common method includes the reaction of 4-amino-3-cyano-1H-pyrazole with formamide, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

Molecular Formula

C8H7N5O

Molecular Weight

189.17 g/mol

IUPAC Name

3-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile

InChI

InChI=1S/C8H7N5O/c9-2-1-3-13-7-6(4-12-13)8(14)11-5-10-7/h4-5H,1,3H2,(H,10,11,14)

InChI Key

DQYGMZWPHMGKTG-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C2=C1C(=O)NC=N2)CCC#N

Origin of Product

United States

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